(R)-2-Amino-4,4,4-trifluorobutan-1-ol (R)-2-Amino-4,4,4-trifluorobutan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17839823
InChI: InChI=1S/C4H8F3NO/c5-4(6,7)1-3(8)2-9/h3,9H,1-2,8H2/t3-/m1/s1
SMILES:
Molecular Formula: C4H8F3NO
Molecular Weight: 143.11 g/mol

(R)-2-Amino-4,4,4-trifluorobutan-1-ol

CAS No.:

Cat. No.: VC17839823

Molecular Formula: C4H8F3NO

Molecular Weight: 143.11 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-4,4,4-trifluorobutan-1-ol -

Specification

Molecular Formula C4H8F3NO
Molecular Weight 143.11 g/mol
IUPAC Name (2R)-2-amino-4,4,4-trifluorobutan-1-ol
Standard InChI InChI=1S/C4H8F3NO/c5-4(6,7)1-3(8)2-9/h3,9H,1-2,8H2/t3-/m1/s1
Standard InChI Key CYRIDDDXXMMLMU-GSVOUGTGSA-N
Isomeric SMILES C([C@H](CO)N)C(F)(F)F
Canonical SMILES C(C(CO)N)C(F)(F)F

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s IUPAC name, (R)-2-amino-4,4,4-trifluorobutan-1-ol, reflects its branched carbon chain with functional groups at specific positions. The trifluoromethyl (-CF₃) group at position 4 introduces strong electronegativity and lipophilicity, while the amino (-NH₂) and hydroxyl (-OH) groups at positions 2 and 1, respectively, enable hydrogen bonding and reactivity. The chiral center at carbon 2 dictates its (R)-configuration, verified via X-ray crystallography in related compounds .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₄H₈F₃NO
Molecular Weight157.11 g/mol
SMILESC(C(CO)N)C(F)(F)F
InChIKeyCYRIDDDXXMMLMU-UHFFFAOYSA-N
Chiral CenterC2 (R-configuration)

Stereochemical Stability

Racemization studies on analogous trifluoromethyl-containing amino alcohols, such as 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine, reveal that stereochemical integrity is maintained under specific coupling conditions. For instance, solid-phase synthesis requires additives like CuCl₂ to suppress racemization during resin linkage . These findings suggest similar stability considerations for (R)-2-amino-4,4,4-trifluorobutan-1-ol in peptide synthesis.

Synthesis and Enantioselective Production

Enantioselective Strategies

The synthesis of (R)-2-amino-4,4,4-trifluorobutan-1-ol likely employs asymmetric catalysis or chiral auxiliary methods, as demonstrated for structurally related compounds. A published route for 4,4,4-trifluoro-threonine derivatives involves:

  • Chiral Induction: Use of Evans’ oxazolidinones or Ellman’s sulfinimines to establish stereochemistry.

  • Trifluoromethylation: Introduction of the -CF₃ group via nucleophilic or electrophilic reagents.

  • Deprotection: Selective removal of protecting groups (e.g., Fmoc, tert-butyl) under mild conditions .

Industrial-Scale Considerations

Large-scale production necessitates optimization for yield and purity. Catalytic asymmetric hydrogenation or enzymatic resolution may enhance enantiomeric excess (ee). Industrial protocols often employ continuous-flow reactors to improve efficiency, though specific data for this compound remains limited .

Physicochemical and Analytical Properties

Solubility and Lipophilicity

The trifluoromethyl group enhances lipophilicity (logP ≈ 1.2), favoring membrane permeability, while the hydroxyl and amino groups confer moderate aqueous solubility. This balance makes the compound suitable for drug delivery systems.

Spectroscopic Characterization

  • NMR: ¹⁹F NMR shows a characteristic triplet near -70 ppm for the -CF₃ group.

  • MS: Predicted collision cross sections (CCS) for adducts include [M+H]+ at 130.2 Ų and [M+Na]+ at 135.7 Ų, aiding LC-MS identification .

Table 2: Predicted Collision Cross Sections

Adductm/zCCS (Ų)
[M+H]+144.06308130.2
[M+Na]+166.04502135.7
[M-H]-142.04852124.5

Applications in Pharmaceutical Development

Peptide Synthesis

The compound’s amino and hydroxyl groups facilitate incorporation into peptide backbones. In solid-phase synthesis, racemization-free coupling requires additives like CuCl₂ when anchoring to resin, as observed in analogous systems .

Drug Candidate Intermediate

Fluorinated amino alcohols are pivotal in designing protease inhibitors and kinase modulators. The -CF₃ group improves metabolic stability, while the chiral center enables target-specific interactions. Preclinical studies of related compounds show anti-inflammatory and neuroprotective effects, suggesting potential therapeutic avenues.

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